Superior Isoxazole Ring Stability: Ethyl Ester vs. Carboxylic Acid Derivative
In a comparative stability study of isoxazole derivatives, the ethyl ester derivative exhibited no ring cleavage in DMSO solution, while the corresponding carboxylic acid derivative underwent significant isoxazole ring cleavage by decarboxylation, transforming into a β-keto nitrile ring-opening product over several days [1]. This demonstrates that the ethyl ester moiety confers superior chemical stability to the isoxazole core compared to the free carboxylic acid analog under identical conditions.
| Evidence Dimension | Isoxazole ring stability in DMSO solution |
|---|---|
| Target Compound Data | No ring cleavage observed |
| Comparator Or Baseline | Corresponding 3-carboxylic acid-isoxazole derivative (WIN 61893 analogue) |
| Quantified Difference | Stable vs. undergoes ring cleavage (over several days) |
| Conditions | DMSO solution, ambient temperature |
Why This Matters
This stability differential is critical for researchers planning reactions in polar aprotic solvents like DMSO or designing storage conditions, as the ethyl ester prevents unwanted ring-opening degradation that could compromise synthetic yields or assay results.
- [1] Häkkinen H, Marjomäki V, Lahtinen T, Salorinne K. Polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue and their stability in solution. CrystEngComm. 2014;16:101-110. View Source
